Home > Products > Screening Compounds P72443 > 1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one - 2640899-04-1

1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Catalog Number: EVT-6596062
CAS Number: 2640899-04-1
Molecular Formula: C15H22N4O
Molecular Weight: 274.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor. [] It exhibits significant antiproliferative activity against various hematological and solid tumor cell lines. [] Notably, BMS-354825 demonstrated oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML), leading to complete tumor regression with low toxicity. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

Compound Description: ASTX660 represents a nonpeptidomimetic antagonist targeting X-linked and cellular inhibitor of apoptosis proteins (IAPs). [] It emerged as a clinical candidate following a fragment screening and structure-based optimization approach. [] The development of ASTX660 aimed to improve metabolic stability and cardiac safety profiles, addressing limitations of earlier peptidomimetic IAP antagonists. []

8-Cyclopentyl-2-[4-(4-methylpiperazin-1-yl)phenylamino]-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

Compound Description: 7x is a multikinase inhibitor that displays potent activity against cyclin-dependent kinase 4 (CDK4) and AMP-activated protein kinase-related kinase 5 (ARK5). [] It exhibits significant in vitro cytotoxicity against tumor cells, inducing apoptosis at concentrations as low as 30–100 nM. [] Additionally, in vivo studies demonstrate tumor regression with 7x treatment. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

Compound Description: SN79 exhibits high affinity for sigma-2 receptors, along with notable affinity for 5-HT2 receptors and monoamine transporters. [] It demonstrates promising cocaine antagonist properties in rodent models, attenuating both acute and subchronic effects of cocaine. []

N-[ω-[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl]pyrid-2(1H)-ones

Compound Description: This series of compounds, with variations in the alkyl chain length and aryl substitutions on the pyridone ring, were investigated for their 5-HT1A and 5-HT2A receptor activity. [, ] The research aimed to understand the structure-activity relationships within this chemical class and identify derivatives with potential therapeutic applications for conditions involving serotonergic dysregulation.

Overview

1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a chemical compound with significant potential in neuropharmacology and medicinal chemistry. Its complex structure incorporates a piperazine ring and a pyrimidine derivative, contributing to its biological activity. The molecular formula of this compound is C15H22N4O, with a molecular weight of approximately 278.36 g/mol. This compound is primarily investigated for its interactions within the central nervous system, showing promise in treating psychiatric disorders such as depression and schizophrenia.

Source and Classification

The compound is classified as a piperazine derivative, which is a common structural motif in many pharmacologically active compounds. It is sourced from various chemical suppliers and research institutions focused on drug discovery and development. The unique combination of cyclobutyl and pyrimidine structures in 1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one may confer distinct pharmacological properties compared to other similar compounds .

Synthesis Analysis

Methods

The synthesis of 1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

  1. Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under basic conditions.
  2. Cyclobutyl and Pyrimidine Coupling: The introduction of the cyclobutyl and pyrimidine moieties can be performed via nucleophilic substitution reactions or coupling reactions using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases.
  3. Final Acetylation: The final step usually involves acetylation of the amine group to yield the target compound.

Technical Details

These synthetic routes allow for modifications that can enhance the compound's efficacy or selectivity toward specific biological targets. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one includes:

  • A piperazine ring, which is a six-membered ring containing two nitrogen atoms.
  • A cyclobutyl group, contributing to its three-dimensional conformation.
  • A pyrimidine derivative, which enhances its biological activity.

Data

Key structural data includes:

  • Molecular Formula: C15H22N4O
  • Molecular Weight: Approximately 278.36 g/mol
  • CAS Number: 2640899-04-1 .
Chemical Reactions Analysis

Reactions

The chemical reactivity of 1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one can be explored through various reactions:

  1. Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in substitution reactions.
  2. Acetylation Reactions: The amine group can be acetylated to modify its pharmacological properties.
  3. Coupling Reactions: These are essential for forming the complex structure involving cyclobutyl and pyrimidine groups.

Technical Details

Understanding these reactions is crucial for synthesizing analogs that might exhibit enhanced pharmacological properties .

Mechanism of Action

The mechanism of action for 1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets within cells, particularly neurotransmitter receptors in the central nervous system. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, which are critical in mood regulation and psychiatric conditions.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one include:

  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

These properties are essential for understanding its behavior in biological systems and during synthesis .

Applications

The primary applications of 1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one lie within scientific research, particularly in:

  1. Drug Development: Investigated for potential use in treating psychiatric disorders.
  2. Neuropharmacology: As a candidate for exploring new therapeutic avenues in psychiatry and neurology.

The unique structural features position it as a promising lead compound for further development into effective pharmaceuticals targeting central nervous system disorders .

Introduction to the Compound’s Role in Medicinal Chemistry

The structural hybrid 1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one exemplifies modern rational drug design, merging a piperazine linker with a cyclobutyl-decorated pyrimidine core. This compound’s architecture integrates key pharmacophoric elements recognized for modulating diverse biological targets, particularly in oncology and infectious diseases. Its design leverages cyclobutyl’s steric and electronic properties to optimize target engagement while maintaining metabolic stability—a critical challenge in heterocyclic drug development [3] [5].

Significance of Piperazine-Pyrimidine Hybrid Scaffolds in Drug Discovery

Piperazine-pyrimidine hybrids constitute a privileged scaffold class due to their dual capacity for target affinity and pharmacokinetic optimization. The piperazine moiety’s conformational flexibility enables precise spatial positioning of pharmacophores within biological binding pockets, while the pyrimidine ring serves as a versatile hydrogen-bond acceptor. Clinically, this scaffold underpins kinase inhibitors (e.g., JAK/STAT pathway modulators) and antimalarials, as demonstrated by piperaquine-triazolopyrimidine hybrids exhibiting nanomolar Plasmodium inhibition [7]. Hybrids incorporating this framework demonstrate enhanced blood-brain barrier penetration and resistance mitigation, attributed to the scaffold’s ability to circumvent efflux mechanisms [6]. Recent advances include derivatives targeting tryptophan 2,3-dioxygenase (TDO2) in immuno-oncology, where piperazine-linked pyrimidines regulate kynurenine pathways in glioblastoma [8].

Structural Motifs and Bioisosteric Replacements in Heterocyclic Chemistry

Bioisosteric optimization of this compound’s pyrimidine ring enables fine-tuning of physicochemical properties without compromising target affinity:

  • Chalcogen replacements: Substituting pyrimidine oxygen with sulfur or selenium alters polarity and binding kinetics. Selenadiazole analogs show 20–30% lower LogP than thiadiazoles, enhancing aqueous solubility while preserving TDO2 inhibition (IC50 < 1 μM) [8].
  • Cyclobutyl as a bioisostere: Replacing linear alkyl chains (e.g., n-propyl) with cyclobutyl augments membrane permeability due to enforced hydrophobic surface area. This strategy reduces metabolic dealkylation liabilities versus tert-butyl groups [3].
  • Acetylpiperazine cap: The N-acetyl group balances basicity, mitigating hERG channel interactions common in secondary amines. In triazolopyrimidine-piperazine antimalarials, this modification improved selectivity indices >1,570 [7].

Table 1: Bioisosteric Impact on Key Properties

BioisostereClogPTDO2 IC50 (μM)Microsomal Stability (t1/2, min)
Benzoxadiazole (O) [8]3.20.922
Benzothiadiazole (S) [8]3.80.715
Benzoselenadiazole (Se) [8]3.10.818

Historical Evolution of Cyclobutyl-Substituted Pyrimidine Derivatives

Cyclobutyl integration into pyrimidines emerged as a strategy to address limitations of flat aromatic systems:

  • Conformational constraint: Early studies revealed cyclobutyl’s puckered geometry disrupts π-stacking in DNA minor grooves, reducing off-target effects versus planar anthracyclines. This property was exploited in Aurora A kinase inhibitors (e.g., 5-bromo-2,4-diaminopyrimidines) with IC50 = 0.9 μM against HeLa cells [5].
  • Steric mimicry: Cyclobutyl effectively simulates ortho-substituted phenyl rings while offering superior metabolic stability. In JAK inhibitors, cyclobutyl-pyrrolopyrimidines showed 5-fold enhanced selectivity over JAK2 compared to cyclohexyl analogs [3].
  • Synthetic accessibility: Advances in [2+2] cycloadditions and ring-closing metathesis enabled efficient cyclobutane ring formation. Patents disclose routes to 6-cyclobutylpyrimidines via Suzuki coupling of 4-chloro-6-iodopyrimidine with cyclobutylboronic esters [3].

Properties

CAS Number

2640899-04-1

Product Name

1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one

IUPAC Name

1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C15H22N4O/c1-11-16-14(13-4-3-5-13)10-15(17-11)19-8-6-18(7-9-19)12(2)20/h10,13H,3-9H2,1-2H3

InChI Key

HDSHWSZKMIUJJI-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C)C3CCC3

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C)C3CCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.